molecular formula C11H15ClFNO3 B2834126 Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride CAS No. 1909348-29-3

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B2834126
CAS No.: 1909348-29-3
M. Wt: 263.69
InChI Key: CPSUOUWCLGWJDA-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride (CAS: 1909348-29-3) is a hydrochloride salt of a substituted propanoate ester. Its molecular formula is C₁₁H₁₅ClFNO₃, with a molecular weight of 263.69 g/mol . The compound features a 3-fluoro-4-hydroxyphenylmethyl group attached to the second carbon of the propanoate backbone, with an amino group at the third carbon and a methyl ester at the terminal position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and fluorine substituents, which influence solubility and reactivity. Limited data on its boiling point or storage conditions are available, though it is typically handled under standard laboratory protocols .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-fluoro-4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3.ClH/c1-16-11(15)8(6-13)4-7-2-3-10(14)9(12)5-7;/h2-3,5,8,14H,4,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUOUWCLGWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzaldehyde.

    Step 1: The aldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Step 2: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amino alcohol.

    Step 3: The amino alcohol is then esterified using methanol and hydrochloric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride can be used to study enzyme interactions, receptor binding, and as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate Hydrochloride

  • CAS : 875574-10-0
  • Molecular Formula : Undisclosed (structural isomer of the target compound)
  • Key Differences: The amino group is positioned at the second carbon instead of the third, altering the spatial arrangement of the molecule. This stereochemical variation may impact binding affinity in biological systems. Purity is reported as 95% .

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

  • CAS : 1001180-63-7
  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • This likely increases lipophilicity compared to the target compound .

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate Hydrochloride

  • CAS : 2445785-77-1
  • Molecular Formula: C₁₀H₁₉NO₃ (base) + HCl
  • Molecular Weight : 251.8 g/mol
  • The ethyl ester (vs. methyl) may slightly modify solubility .

Methyl 3-amino-2-(hydroxymethyl)propanoate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₃
  • Molecular Weight : ~173.6 g/mol (estimated)
  • Key Differences : The absence of an aromatic ring and substitution with a hydroxymethyl group simplifies the structure, increasing hydrophilicity. This compound lacks the fluorine atom, which in the target compound may influence electronic interactions .

Structural and Functional Implications

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₁₅ClFNO₃ 263.69 3-fluoro-4-hydroxyphenylmethyl
Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate HCl Undisclosed Undisclosed Amino group at C2, fluorohydroxyphenyl
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C₆H₁₂ClNO 149.62 4-chlorophenyl
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate HCl C₁₀H₁₉NO₃ + HCl 251.80 Oxan-4-ylmethyl, ethyl ester
  • Polarity : The target compound’s 3-fluoro-4-hydroxyphenyl group increases polarity compared to 4-chlorophenyl or tetrahydropyran derivatives .
  • Lipophilicity: The hydroxymethyl variant (C₆H₁₂ClNO₃) is more hydrophilic, while the 4-chlorophenyl analog is more lipophilic .

Biological Activity

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride, with the CAS number 1909348-29-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClFNO3C_{11}H_{14}ClFNO_3 and a molecular weight of approximately 263.69 g/mol. Its structure includes an amino group, a propanoate backbone, and a hydroxyl group on the aromatic ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H14ClFNO3C_{11}H_{14}ClFNO_3
Molecular Weight263.69 g/mol
CAS Number1909348-29-3
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include coupling reactions utilizing various reagents such as carbodiimides. The presence of fluorine enhances its reactivity and potential biological activity compared to similar compounds without fluorine substitution.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing fluorinated phenolic groups have shown promising results against various cancer cell lines. A study demonstrated that amino acid ester derivatives exhibited inhibitory effects on leukemia HL-60 and liver cancer BEL-7402 cells, suggesting that methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate may also exhibit similar properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. Preliminary data suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Studies

  • Antiproliferative Effects : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells. The IC50 values for various cell lines are under investigation, but initial results indicate potent activity comparable to established chemotherapeutic agents.
  • SAR Analysis : Structure-activity relationship (SAR) studies have revealed that modifications in the phenolic group can enhance or diminish biological activity. The presence of electron-withdrawing groups like fluorine is essential for maintaining high levels of cytotoxicity against tumor cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride?

  • Methodological Answer : The synthesis typically involves esterification of the parent carboxylic acid (e.g., 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoic acid) with methanol under acidic conditions. Hydrochloric acid is commonly used as a catalyst, and the reaction proceeds under reflux to ensure complete conversion. Post-synthesis purification often employs recrystallization or column chromatography to achieve high purity .
  • Key Considerations : The 3-fluoro-4-hydroxyphenyl substituent introduces steric and electronic effects, which may necessitate adjusted reaction times or temperatures compared to analogs with non-fluorinated or methoxy groups .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of the fluorine, hydroxyl, and methyl ester groups. Mass spectrometry (MS) validates the molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad O-H stretch at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical details if single crystals are obtainable .
  • Data Interpretation : For fluorinated analogs, ¹⁹F NMR is particularly useful for distinguishing substitution patterns on the aromatic ring .

Advanced Questions

Q. What strategies are recommended for optimizing reaction yields in multi-step synthesis of this compound?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and temperature. For example, substituting traditional batch reactors with continuous flow systems can improve yield and reproducibility in esterification and hydrogenation steps .
  • Protecting Groups : Protect the hydroxyl group on the phenyl ring (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
    • Case Study : Evidence from fluorinated analogs shows that yields drop by ~15% without hydroxyl protection due to unintended cyclization or oxidation .

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity studies) to rule out assay-specific artifacts. For instance, if antimicrobial activity conflicts, combine broth microdilution (MIC) with time-kill kinetics .
  • Comparative Analysis : Benchmark against structural analogs (e.g., 3-fluoro-4-methoxyphenyl or 4-chlorophenyl derivatives) to isolate the impact of the hydroxyl group. Evidence from similar compounds indicates that hydroxyl substitution enhances hydrogen bonding but reduces lipophilicity, altering membrane permeability .
    • Data Contradiction Resolution : If one study reports potent receptor binding while another shows no activity, verify compound purity (via HPLC) and stereochemistry (via chiral chromatography or X-ray), as impurities or racemization may explain inconsistencies .

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